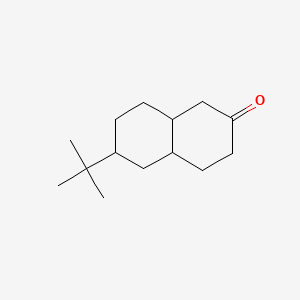
cis,cis-6-tert-Butyloctahydronaphthalen-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis,cis-6-tert-Butyloctahydronaphthalen-2(1H)-one: is a complex organic compound with a unique structure. It belongs to the class of naphthalenes, which are bicyclic aromatic hydrocarbons. This compound is characterized by its tert-butyl group and octahydro configuration, indicating a fully saturated naphthalene ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis,cis-6-tert-Butyloctahydronaphthalen-2(1H)-one typically involves multi-step organic reactions
Industrial Production Methods: Industrial production methods for such compounds often involve catalytic hydrogenation and alkylation processes. These methods are optimized for high yield and purity, using catalysts like palladium or platinum for hydrogenation and aluminum chloride for Friedel-Crafts reactions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions may lead to the formation of alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, acids, or bases.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound might be used as an intermediate in the synthesis of more complex molecules or as a model compound in studying reaction mechanisms.
Biology and Medicine:
Industry: In industry, it might be used in the production of specialty chemicals, polymers, or as a solvent in certain reactions.
Mecanismo De Acción
The mechanism of action for cis,cis-6-tert-Butyloctahydronaphthalen-2(1H)-one would depend on its specific application. In a biochemical context, it might interact with enzymes or receptors, influencing biological pathways. The molecular targets and pathways involved would require detailed study through experimental research.
Comparación Con Compuestos Similares
- cis,cis-6-tert-Butyloctahydronaphthalen-1(1H)-one
- trans,trans-6-tert-Butyloctahydronaphthalen-2(1H)-one
Uniqueness: The unique structural features of cis,cis-6-tert-Butyloctahydronaphthalen-2(1H)-one, such as its specific stereochemistry and functional groups, distinguish it from similar compounds
Propiedades
Número CAS |
24817-24-1 |
|---|---|
Fórmula molecular |
C14H24O |
Peso molecular |
208.34 g/mol |
Nombre IUPAC |
6-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C14H24O/c1-14(2,3)12-6-4-11-9-13(15)7-5-10(11)8-12/h10-12H,4-9H2,1-3H3 |
Clave InChI |
QQKVQRVPUCGGKW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC2CC(=O)CCC2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester](/img/structure/B13741620.png)


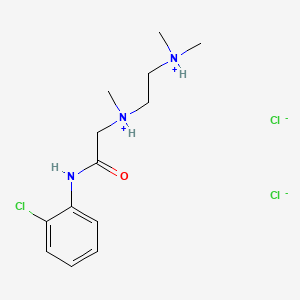

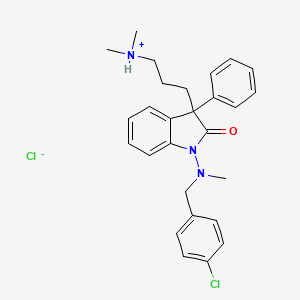
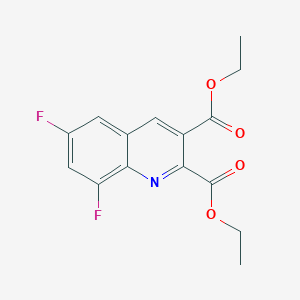
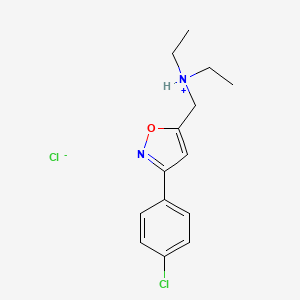


![8-(2,4-Dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-8-yl)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione](/img/structure/B13741658.png)
